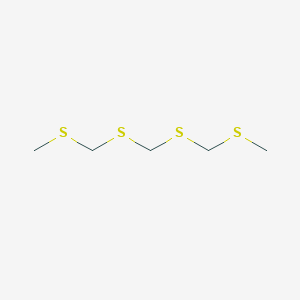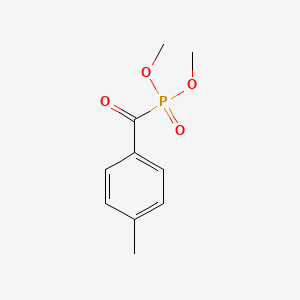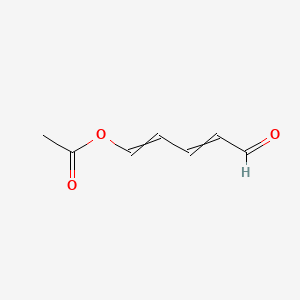
1-Nitro-4-(tribromomethanesulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-4-(tribromomethanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a nitro group and a tribromomethanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-4-(tribromomethanesulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-(tribromomethanesulfonyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the exothermic nature of the nitration reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1-Nitro-4-(tribromomethanesulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can be introduced through nitration, while the tribromomethanesulfonyl group can be introduced via sulfonation followed by bromination.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: 1-Amino-4-(tribromomethanesulfonyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Nitro-4-(tribromomethanesulfonyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of advanced materials with specific properties.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 1-Nitro-4-(tribromomethanesulfonyl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution. The tribromomethanesulfonyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Nitro-4-(trifluoromethanesulfonyl)benzene: Similar structure but with a trifluoromethanesulfonyl group instead of a tribromomethanesulfonyl group.
1-Nitro-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of a tribromomethanesulfonyl group.
Uniqueness
1-Nitro-4-(tribromomethanesulfonyl)benzene is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct reactivity and properties compared to other sulfonyl-substituted benzene derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Eigenschaften
CAS-Nummer |
31274-41-6 |
|---|---|
Molekularformel |
C7H4Br3NO4S |
Molekulargewicht |
437.89 g/mol |
IUPAC-Name |
1-nitro-4-(tribromomethylsulfonyl)benzene |
InChI |
InChI=1S/C7H4Br3NO4S/c8-7(9,10)16(14,15)6-3-1-5(2-4-6)11(12)13/h1-4H |
InChI-Schlüssel |
GOKAGEUHDYKJST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)




![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)

![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)



